molecular formula C8H8INO B3060623 2-Iodo-N-methylbenzamide CAS No. 58084-22-3

2-Iodo-N-methylbenzamide

Cat. No. B3060623
CAS RN: 58084-22-3
M. Wt: 261.06 g/mol
InChI Key: XVZYFJIGUQHFSR-UHFFFAOYSA-N
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Description

2-Iodo-N-methylbenzamide is a chemical compound with the CAS Number: 58084-22-3 . It has a molecular weight of 261.06 and its IUPAC name is 2-iodo-N-methylbenzamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Iodo-N-methylbenzamide is 1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) . This indicates that the compound consists of carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

2-Iodo-N-methylbenzamide is a solid compound . It has a molecular weight of 261.06 . The compound should be stored at a temperature of 4°C and protected from light .

Scientific Research Applications

Nuclear Medicine and Dopamine Receptor Imaging

One of the prominent applications of 2-Iodo-N-methylbenzamide derivatives is in nuclear medicine, particularly in imaging dopamine D2 receptors in the central nervous system. Studies have demonstrated the use of benzamide derivatives, such as 3-Iodo-6-methoxybenzamide (IBZM), for investigating CNS D2 dopamine receptors in humans. These compounds show high affinity for these receptors and are useful as nuclear medicine imaging agents. For example, one study used 3-Iodo-6-methoxybenzamide (123I-IBZM) with SME 810 brain tomography to study subjects, including schizophrenics and a DAT patient, highlighting its potential in psychiatric and neurological research (Costa et al., 2004).

Breast Cancer Imaging

Benzamide derivatives are also investigated for their potential in imaging primary breast tumors. Studies involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have demonstrated its ability to visualize primary breast tumors, exploiting its binding to sigma receptors overexpressed in breast cancer cells. This highlights its potential application in the noninvasive assessment of breast tumors (Caveliers et al., 2002).

Structural and Electronic Studies

The structural and electronic properties of benzamide derivatives, including those similar to 2-Iodo-N-methylbenzamide, have been extensively studied. For example, research on 2-hydroxy-N-methylbenzamide, an analogue of commercial analgesic and antipyretic medicines, has employed density functional theory-based methods to understand its molecular properties, such as intramolecular hydrogen bonds. These studies are vital for understanding the behavior of these compounds at a molecular level and their potential applications in medicinal chemistry (Jezierska et al., 2009).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzamide derivatives, including those related to 2-Iodo-N-methylbenzamide, are crucial for their application in various fields of chemistry and pharmacology. Studies have explored various methods, such as catalytic aminocarbonylation and oxidative coupling, to synthesize benzamide analogues. These synthetic methods are essential for the development of new pharmaceuticals and materials (Gogoi et al., 2014).

properties

IUPAC Name

2-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZYFJIGUQHFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346864
Record name 2-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-N-methylbenzamide

CAS RN

58084-22-3
Record name 2-Iodo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (29.4 mL, 404 mmol) is added to a solution of (2-iodo-benzoic acid (50.0 g, 202 mmol) in dry toluene (600 mL). The mixture is heated to reflux for 4 hours and the solvent is removed in vacuo. The remanence is redissolved in dry toluene (600 mL) and cooled to 0° C. 40% methylamine (aq., 94.1 mL, 1.21 mol) is added dropwise at 0-5° C. during 30 minutes. The mixture is then stirred at ambient temperature for 16 hours, poured onto water (300 mL) and extracted with ethyl acetate (3×300 mL) The combined organic fractions are washed successively with saturated sodium bicarbonate solution (250 mL) and brine (250 mL), dried (MgSO4) and concentrated in vacuo. This gives 50.8 g (96%) of crystalline 2-iodo-N-methyl-benzamide.
Quantity
29.4 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
94.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A total of 40 ml of a 40% by weight aqueous solution of methylamine was reacted with a solution of 16 g of o-iodobenzoyl chloride in 25 ml of tetrahydrofuran for 10 minutes. The excess solvent was evaporated in a hot water bath at 65°. The mixture was allowed to cool and 40 ml of water was added to precipitate the crude product which was recovered and washed with 1 N NaOH, 1 N HCl, and then water until the washings were neutral. The crude product was dried under vacuum and purified by recrystallization from toluene to yield 12.6 g of N-methyl-o-iodobenzamide as white crystals, m.p. 153°-154°, Rf 0.75 on thin layer chromatography using silica gel 60 and methanolchloroform-acetic acid (15:85:1) mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
NG Kundu, MW Khan - Tetrahedron, 2000 - Elsevier
A highly regio- and stereoselective method for the synthesis of (Z)-3-aryl(alkyl)idene isoindolin-1-ones through palladium-copper catalysis is described. 2-Iodobenzamide 1 and its …
Number of citations: 177 www.sciencedirect.com
D Saporito, SA Rodriguez… - Australian Journal of …, 2019 - CSIRO Publishing
… The photoinduced reaction of 1 with 2-iodo-N-methylbenzamide (10a) in water afforded product 11 in 84 % yield (Table 3). The reaction tolerates the presence of a terminal amidic NH 2 …
Number of citations: 3 www.publish.csiro.au
T Kotipalli, V Kavala, D Janreddy… - European Journal of …, 2016 - Wiley Online Library
… To determine whether these substrates could be used in this process, we examined the reaction of 2-iodo-N-methylbenzamide and benzylamine in the presence of CuI (20 mol-%) and …
BS Bhakuni, A Yadav, S Kumar, S Patel… - The Journal of …, 2014 - ACS Publications
… N-Cyclohexyl-2-iodo-N-methylbenzamide (Substrate for 8) N-Cyclohexyl-2-iodo-N-methylbenzamide … 4-Chloro-N-cyclohexyl-2-iodo-N-methylbenzamide was prepared using 4-chloro-2-…
Number of citations: 74 pubs.acs.org
V Nomula, SN Rao - Synthetic Communications, 2021 - Taylor & Francis
… To a 25 mL round-bottom flask were added 2-iodo-N-methylbenzamide 1a (130.5 mg, 0.5 mmol), Benzonitrile (206 mg, 2.0 mmol), KO t Bu (168 mg, 1.5 mmol) and BF 3 .OEt 2 (35.2 mg, …
Number of citations: 2 www.tandfonline.com
V Kavala, CY Wang, CC Wang, PB Patil… - Organic & …, 2020 - pubs.rsc.org
… We thought of two plausible pathways for the formation of 3-hydroxyisoindolin-1-one from 2-iodo-N-methylbenzamide and benzyl cyanide (Scheme 1). …
Number of citations: 8 pubs.rsc.org
RH Wettach - 1982 - elibrary.ru
An attempt to synthetize iodosobenzene ditosylate by treatment of iodosobenzene dichloride with two equivalents of silver tosylate in acetonitrile failed to give the desired product. …
Number of citations: 0 elibrary.ru
CY Huang, V Kavala, CW Kuo, A Konala… - The Journal of …, 2017 - ACS Publications
… To execute our plan, we used 2-iodo-N-methylbenzamide 1a and indandione 2a as model substrates. To initiate the reaction, we treated 2-iodo-N-methylbenzamide 1a with 1,3-…
Number of citations: 41 pubs.acs.org
V Bandi, CW Kuo, CF Yao - researchgate.net
… We proposed that the treatment of 2-trimethylsilylethynylaniline 2a with 2-iodo-N-methylbenzamide 3a in the presence of copper catalyst may lead to form isoindolinone derivative via C-…
Number of citations: 0 www.researchgate.net
BK Villuri, T Kotipalli, SS Ichake, V Bandi, CW Kuo… - RSC …, 2016 - pubs.rsc.org
… We proposed that the treatment of 2-trimethylsilylethynylaniline 2a with 2-iodo-N-methylbenzamide 3a in the presence of copper catalyst may lead to form isoindolinone derivative via C-…
Number of citations: 13 pubs.rsc.org

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